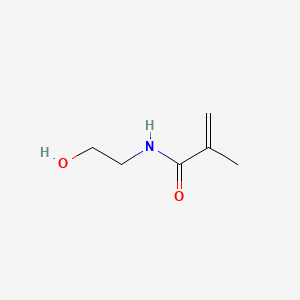

N-(2-Hydroxyethyl)methacrylamide

Cat. No. B1279273

Key on ui cas rn:

5238-56-2

M. Wt: 129.16 g/mol

InChI Key: BSCJIBOZTKGXQP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06464850B1

Procedure details

To a 500 mL, four-neck round bottom flask equipped with a mechanical stirrer, a thermometer, a 200 mL dropping funnel, and a nitrogen inlet/outlet, 48.8 g of ethanolamine (0.8 moles), 80 mg of 4-methoxyphenol and 100 mL of acetonitrile were added. The mixture was cooled below 0° C. with an ice/water salt bath. To this solution, 41.8 g of freshly distilled methacryloyl chloride (0.4 mole) in 100 mL of acetonitrile was added through the dropping funnel. The addition rate was controlled so that the reaction temperature was kept below 0° C. At the end of addition, the pH of the reaction mixture was adjusted to 7 with either methacryloyl chloride or ethanolamine solution. While keeping the reaction solution cold (below 5° C.), the ethanolamine HCl salts were filtered out. To the filtrate, 200 mL of deionized water and 40 g of Dowex MR-3C resin, which was pre-washed with two bed volumes of 1/1 ratio acetonitrile/water mixture for three times, were added. The resin was removed by filtration after agitating for one hour. The filtrate was concentrated to about 160 g by vacuum distillation. The final solution has the following properties: HPLC and FT-IR analysis indicates there is no ester formation; HEMAA concentration: 23.5% (wt/wt); pH=6.9 at 250° C.; Conductivity=3.9 μS/cm at 25° C.; Viscosity=1.9 cPs at 25° C. The yield of HEMAA was about 73%.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([CH2:3][NH2:4])[OH:2].COC1C=CC(O)=CC=1.[C:14](Cl)(=[O:18])[C:15]([CH3:17])=[CH2:16]>C(#N)C>[OH:2][CH2:1][CH2:3][NH:4][C:14](=[O:18])[C:15]([CH3:17])=[CH2:16]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

48.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(O)CN

|

|

Name

|

|

|

Quantity

|

80 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

0.4 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(O)CN

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

after agitating for one hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 500 mL, four-neck round bottom flask equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled below 0° C. with an ice/water salt bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept below 0° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

At the end of addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction solution cold (below 5° C.)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the ethanolamine HCl salts were filtered out

|

WASH

|

Type

|

WASH

|

|

Details

|

To the filtrate, 200 mL of deionized water and 40 g of Dowex MR-3C resin, which was pre-washed with two bed volumes of 1/1 ratio acetonitrile/water mixture for three times

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resin was removed by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated to about 160 g by vacuum distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 250° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 25° C

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |